molecular formula C16H23N5O B2843604 N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanamide CAS No. 1786098-14-3

N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanamide

Cat. No.: B2843604
CAS No.: 1786098-14-3
M. Wt: 301.394
InChI Key: DYZNLZVRUQVJGH-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanamide is a complex organic compound featuring a cyanocyclohexyl group and an imidazo[1,2-a]pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrazine and α-haloketones under basic conditions.

    Attachment of the Cyanocyclohexyl Group: This step often involves nucleophilic substitution reactions where a cyanocyclohexyl halide reacts with the imidazo[1,2-a]pyrazine intermediate.

    Formation of the Propanamide Moiety: This can be accomplished by amidation reactions, where the intermediate is reacted with propanoyl chloride or similar reagents under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyrazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the imidazo[1,2-a]pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are often employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction of the nitrile group would produce amines.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological pathways and mechanisms involving imidazo[1,2-a]pyrazine derivatives.

    Industrial Applications: It may find use in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism by which N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanamide exerts its effects is likely related to its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}propanamide
  • N-(1-cyanocyclohexyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide

Uniqueness

Compared to similar compounds, N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanamide may exhibit unique biological activities due to the specific arrangement of its functional groups. This uniqueness can be leveraged in drug design to develop more effective and selective therapeutic agents.

By understanding the detailed synthesis, reactions, applications, and mechanisms of action, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-13(21-10-9-20-8-7-18-14(20)11-21)15(22)19-16(12-17)5-3-2-4-6-16/h7-8,13H,2-6,9-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZNLZVRUQVJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)N2CCN3C=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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